1-(4-Hydroxyphenyl)nonan-1-one
Overview
Description
1-(4-Hydroxyphenyl)nonan-1-one, also known as P-Hydroxynonanophenone, is an aromatic ketone. It is a natural product found in Humulus lupulus . Its molecular formula is C15H22O2 and it has a molecular weight of 234.33 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI string is InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 , and its canonical SMILES string is CCCCCCCCC(=O)C1=CC=C(C=C1)O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.33 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It also has eight rotatable bonds .Scientific Research Applications
Antibacterial and Chemical Activity
- A study by Deghady et al. (2021) focused on the chemical reactivity and antibacterial potential of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a compound related to 1-(4-Hydroxyphenyl)nonan-1-one. Using density functional theory and molecular docking, the researchers found significant antibacterial activity against Staphylococcus aureus, attributed mainly to the carbonyl group in the molecule (Deghady, Hussein, Alhamzani, & Mera, 2021).
Synthesis and Structural Analysis
- Nikiforova et al. (2021) described the synthesis of compounds including 3-aryl-2-[2-(or 4-)hydroxyphenyl]-2-azaspiro[3.5]nonan-1-ones through the reaction of 2- and 4-(Arylmethylideneamino)phenols. The study highlights the significance of structural analysis in understanding the properties of such compounds (Nikiforova, Baibarodskikh, Zverev, Dmitriev, & Kirillov, 2021).
Metabolic and Environmental Studies
- Tezuka et al. (2007) investigated the biotransformation of nonylphenol, closely related to this compound, revealing novel metabolic pathways catalyzed by cytochrome P450. This study contributes to understanding the environmental and health impacts of such compounds (Tezuka, Takahashi, Suzuki, Kitamura, Ohta, Nakamura, & Mashino, 2007).
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)nonan-1-one, also known as HN, is the 17-beta-hydroxysteroid dehydrogenase type 3 (HSD17B3) . This enzyme plays a crucial role in the final step of testosterone biosynthesis in the testes.
Biochemical Pathways
HN is involved in the metabolic pathways of nonylphenol, a compound used industrially as a surfactant . Three novel metabolites of nonylphenol, i.e., nonylquinol, 4’-hydroxynonanophenone (CO-NP) as benzyl-oxidized nonylphenol, and hydroquinone, were detected in a rat liver microsome reaction mixture . The formation of all these metabolites was catalyzed by cytochrome P450 .
Pharmacokinetics
It’s known that 4-hydroxyacetophenone monooxygenase, an enzyme found in pseudomonas fluorescens, transforms piceol into o-acetylhydroquinone . This suggests that HN might undergo similar metabolic transformations, which could impact its bioavailability.
Biochemical Analysis
Biochemical Properties
It has been found that this compound can undergo biotransformation in the presence of cytochrome P450, an enzyme involved in drug metabolism and bioactivation . This process results in the formation of several metabolites, including nonylquinol, 4’-hydroxynonanophenone, and hydroquinone .
Molecular Mechanism
It is known that the compound can interact with cytochrome P450, leading to its biotransformation . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be investigated.
Metabolic Pathways
It has been found that the compound can be metabolized by cytochrome P450, resulting in the formation of several metabolites
Properties
IUPAC Name |
1-(4-hydroxyphenyl)nonan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXYOOARNRUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932170 | |
Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-69-9 | |
Record name | 1-(4-Hydroxyphenyl)-1-nonanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14392-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonanone, 1-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYNONANOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Hydroxynonanophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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